molecular formula C6H9NO2 B1403933 5-Oxa-7-azaspiro[2.5]octan-6-one CAS No. 1394306-58-1

5-Oxa-7-azaspiro[2.5]octan-6-one

Cat. No. B1403933
M. Wt: 127.14 g/mol
InChI Key: UPVFDPNFRVTONW-UHFFFAOYSA-N
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Description

“4-Oxa-7-azaspiro[2.5]octan-6-one” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-Oxa-7-azaspiro[2.5]octan-6-one” is represented by the InChI code: 1S/C6H9NO2/c8-5-3-9-6(1-2-6)4-7-5/h1-4H2,(H,7,8) .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 353.9±35.0 °C at 760 mmHg . It’s a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

Research by Li, Rogers-Evans, and Carreira (2013) highlights the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including derivatives of 5-Oxa-7-azaspiro[2.5]octan-6-one, for drug discovery applications. These compounds offer multifunctional, structurally diverse modules for pharmaceutical development, with enantioselective approaches to their synthesis reported (Li, Rogers-Evans, & Carreira, 2013).

Novel Synthetic Approaches

Adamovskyi et al. (2014) described a unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which led to the development of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This method was applied in synthesizing N-Boc-2,3-methano-β-proline, demonstrating the synthetic utility of such spirocyclic epoxides (Adamovskyi et al., 2014).

Structural Analysis and Conformation

Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, including those similar to 5-Oxa-7-azaspiro[2.5]octan-6-one. This study used NMR spectroscopy to determine relative configurations and preferred conformations, highlighting the significant electronic and steric effects influencing these compounds (Montalvo-González & Ariza-Castolo, 2012).

Application in Drug Discovery

The research by Wipf, Stephenson, and Walczak (2004) on the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.5]octanes, demonstrated the potential of these compounds in chemistry-driven drug discovery. They employed multicomponent condensation techniques to create functionalized pyrrolidines, piperidines, and azepines, which are relevant scaffolds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Novel Angiogenesis Inhibitor

Asami et al. (2002) isolated Azaspirene from the fungus Neosartorya sp., a novel angiogenesis inhibitor with a structure related to 5-Oxa-7-azaspiro[2.5]octan-6-one. This compound effectively inhibited endothelial migration, showcasing the potential of such structures in therapeutic applications (Asami et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-oxa-7-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-6(1-2-6)4-9-5/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFDPNFRVTONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-7-azaspiro[2.5]octan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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